![molecular formula C17H15Cl2N3O3 B2466964 (E)-2,5-dichloro-N-(2-(2-(2-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide CAS No. 391878-37-8](/img/structure/B2466964.png)
(E)-2,5-dichloro-N-(2-(2-(2-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide
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Description
(E)-2,5-dichloro-N-(2-(2-(2-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide, also known as MBC-11, is a chemical compound that has been extensively studied for its potential therapeutic applications. MBC-11 belongs to the class of hydrazones, which are organic compounds that contain a hydrazone functional group (-NHN=) attached to a carbonyl group.
Scientific Research Applications
Synthesis and Application in Drug Development
(E)-2,5-dichloro-N-(2-(2-(2-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide is involved in the synthesis of novel compounds with potential applications in drug development. For instance, Mahmoud et al. (2011) explored the synthesis of various pyrimidine derivatives, including similar compounds, and evaluated their potential as antiviral agents, although no significant antiviral activity was observed in their study (Mahmoud, El-ziaty, Ismail, & Shiba, 2011).
Similarly, Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines derived from compounds with a similar structure. These compounds were evaluated as anti-inflammatory and analgesic agents, showing promising results in inhibiting COX-2 enzymes (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Anticancer Evaluation
Deep et al. (2016) conducted a study synthesizing a series of 4-thiazolidinone derivatives, including compounds structurally similar to (E)-2,5-dichloro-N-(2-(2-(2-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide. These derivatives were evaluated for their antimicrobial and anticancer potentials, with some showing significant activity in these areas (Deep, Kumar, Narasimhan, Lim, Ramasamy, Mishra, & Mani, 2016).
Potential in Diabetes Treatment
Ahmadi et al. (2014) explored the synthesis of glibenclamide analogues, including similar compounds, to evaluate their hypoglycemic and hypolipidemic activities. These studies contribute to understanding how structural changes in these compounds can affect their efficacy in treating diabetes (Ahmadi, Khalili, Khatami, Farsadrooh, & Nahri-Niknafs, 2014).
Antibacterial Activity and Molecular Docking
Shakir et al. (2020) synthesized novel 2-Chloro-8-Methoxy-3-Aryl-[1,3] Benzoxazine derivatives, including similar compounds, to study their antibacterial activity. The research also involved molecular docking studies to understand their interaction with bacterial enzymes (Shakir, Saoud, & Hussain, 2020).
properties
IUPAC Name |
2,5-dichloro-N-[2-[(2E)-2-[(2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O3/c1-25-15-5-3-2-4-11(15)9-21-22-16(23)10-20-17(24)13-8-12(18)6-7-14(13)19/h2-9H,10H2,1H3,(H,20,24)(H,22,23)/b21-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZXTLIRNGZSCA-ZVBGSRNCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2,5-dichloro-N-(2-(2-(2-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide |
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